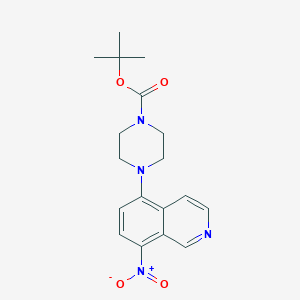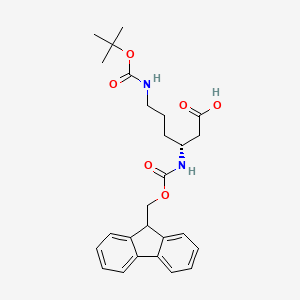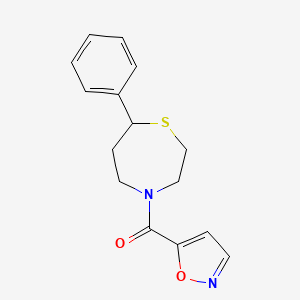
1-(2-Methoxyphenyl)-2-(methylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-2-(methylamino)ethanol, also known as 2-Methylamino-1-(2-methoxyphenyl)ethanol (MAP), is a psychoactive drug that belongs to the class of phenethylamines. MAP is a structural analog of amphetamine and has been found to exhibit potent stimulant properties. The compound has been studied for its potential use in scientific research and has shown promising results in various fields.
Mécanisme D'action
The mechanism of action of MAP is similar to that of other stimulant drugs such as amphetamine and methylphenidate. MAP acts by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and energy. The compound also inhibits the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
MAP has been shown to have several biochemical and physiological effects. The compound increases heart rate and blood pressure, leading to increased oxygen and glucose delivery to the brain. MAP also increases the release of cortisol, a stress hormone, which can lead to increased alertness and energy.
Avantages Et Limitations Des Expériences En Laboratoire
MAP has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. MAP has also been shown to have potent stimulant properties, making it useful for studying the effects of stimulant drugs on the brain. However, the use of MAP in lab experiments is limited by its potential for abuse and its potential for adverse effects on the cardiovascular system.
Orientations Futures
There are several future directions for research on MAP. One potential area of study is the development of new drugs based on the structure of MAP that exhibit improved efficacy and reduced side effects. Another area of study is the investigation of the long-term effects of MAP use on the brain and cardiovascular system. Finally, research could be conducted to investigate the potential therapeutic uses of MAP in the treatment of ADHD, narcolepsy, and other disorders.
Méthodes De Synthèse
MAP can be synthesized through several methods, including the reduction of 2-(2-methoxyphenyl)propiophenone using sodium borohydride or lithium aluminum hydride. Another method involves the condensation of 2-methoxyphenylacetonitrile with methylamine in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
MAP has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. The compound has been found to exhibit potent stimulant properties and has been shown to increase dopamine and norepinephrine levels in the brain. MAP has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-2-(methylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-9(12)8-5-3-4-6-10(8)13-2/h3-6,9,11-12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPKPGKZACIOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=C1OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-2-(methylamino)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B2945979.png)
![N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide](/img/structure/B2945980.png)
![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2945981.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2945982.png)

![8-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2945985.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2945988.png)


![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2945993.png)

![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2945998.png)